1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea
Description
Contextualization within the Field of Substituted Urea (B33335) Chemistry
Substituted ureas represent a cornerstone in the field of medicinal chemistry and drug discovery. The urea functional group is a key structural motif found in a multitude of biologically active compounds, including a number of clinically approved drugs. nih.govresearchgate.netresearchgate.net The journey of urea-based compounds in medicine began over a century ago with the development of suramin, a colorless derivative of trypan red, which proved effective against tropical infections. frontiersin.org Since this early discovery, the synthetic versatility and favorable physicochemical properties of the urea scaffold have led to its incorporation into a vast array of therapeutic agents. nih.govfrontiersin.org Researchers have developed an extensive library of substituted ureas, with over 90,000 synthetic compounds featuring this scaffold cataloged in chemical databases. frontiersin.org This widespread use underscores the importance of substituted urea chemistry in generating novel molecules for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.comresearchgate.net
The Central Role of the Urea Moiety in Molecular Recognition
The significance of the urea moiety in drug design stems from its unique ability to engage in specific and robust interactions with biological targets, primarily through hydrogen bonding. nih.govnih.gov The urea group contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as an excellent hydrogen bond acceptor. researchgate.net This dual nature allows the urea functionality to form multiple, stable hydrogen bonds with amino acid residues in proteins and other biological receptors, which is crucial for achieving high binding affinity and specificity. nih.govmdpi.com
Beyond simple hydrogen bonding, the urea moiety can participate in more complex interaction networks. nih.gov These include simultaneous donation of two hydrogen bonds to a single residue (like glutamic or aspartic acid), as well as interactions with aromatic side chains in proteins through NH-π and π-stacking forces. nih.govmdpi.com The conformational rigidity imparted by resonance delocalization across the N-C-N bond further helps to pre-organize the molecule for optimal binding, stabilizing favorable peptide structures and influencing properties like aqueous solubility and cell permeability. nih.govfrontiersin.org These molecular recognition capabilities make the urea group a privileged structure in medicinal chemistry for fine-tuning drug potency and selectivity. nih.govresearchgate.net
Overview of Structural Motifs in Diarylurea Scaffolds
N,N'-diarylureas are a prominent class of substituted ureas characterized by a central urea core flanked by two aromatic rings. This diarylurea scaffold is a key pharmacophore in numerous targeted therapies, particularly kinase inhibitors. researchgate.netfrontiersin.org The general structure allows for extensive chemical modification by introducing various substituents onto the aromatic rings. nih.gov These substitutions significantly influence the molecule's electronic properties, solubility, and spatial arrangement, thereby modulating its biological activity. nih.gov
Common structural motifs involve connecting the diarylurea core to different aromatic or heterocyclic rings. nih.gov The nature and position of substituents—such as halogens, trifluoromethyl groups, or amides—on the terminal phenyl rings are critical for determining the compound's interaction profile with its target. nih.govwikipedia.org For instance, in the context of VEGFR-2 inhibitors, the diarylurea moiety often forms key hydrogen bonds with the hinge region of the kinase domain, while the substituted aryl groups fit into adjacent hydrophobic pockets. wikipedia.org Computational modeling and structural biology have revealed that nonbonded interactions, such as CH-π and π–π stacking, between the aryl rings and protein residues are also crucial for binding and molecular recognition. mdpi.com This modular design allows for the rational development of diarylurea derivatives with tailored specificities for various biological targets, from protein kinases to G-quadruplex DNA. researchgate.netnih.gov
Research Rationale for Investigating 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea
While specific research publications detailing the biological activities of this compound are not widely available, the rationale for its synthesis and investigation can be inferred from extensive structure-activity relationship (SAR) studies on the broader class of diarylurea derivatives. The compound features two common substituents in medicinal chemistry: a chloro group and a nitro group.
The presence of a halogen, such as chlorine, on a phenyl ring is a frequent modification in drug design, often used to enhance binding affinity by occupying hydrophobic pockets in a target protein. wikipedia.org Similarly, the nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the molecule and participate in hydrogen bonding. nih.gov
The investigation of this compound is likely driven by the systematic exploration of how different substitution patterns on the diarylurea scaffold affect biological activity. Numerous studies on related compounds have demonstrated potent inhibitory effects against targets like receptor tyrosine kinases (e.g., VEGFR-2), Raf kinases, and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govwikipedia.orgfrontiersin.org Researchers often synthesize and screen libraries of such compounds, varying the position and nature of substituents to map the chemical space and develop potent and selective inhibitors. nih.govnih.gov Therefore, this compound represents one specific permutation in this ongoing effort to discover novel therapeutic agents based on the versatile diarylurea scaffold.
Compound Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClN₃O₃ | echemi.comuni.lu |
| Molecular Weight | 291.69 g/mol | echemi.com |
| Exact Mass | 291.0410689 g/mol | echemi.com |
| CAS Number | 13208-67-8 | echemi.comsigmaaldrich.com |
| Topological Polar Surface Area | 87 Ų | echemi.com |
| Hydrogen Bond Donor Count | 2 | echemi.com |
| Hydrogen Bond Acceptor Count | 3 | echemi.com |
| Rotatable Bond Count | 2 | echemi.com |
| Complexity | 361 | echemi.com |
Structure
3D Structure
Properties
CAS No. |
13208-67-8 |
|---|---|
Molecular Formula |
C13H10ClN3O3 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)16-13(18)15-9-4-3-5-10(8-9)17(19)20/h1-8H,(H2,15,16,18) |
InChI Key |
XHFVKTGURVHJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorophenyl 3 3 Nitrophenyl Urea and Analogues
Classical Approaches Utilizing Phosgene (B1210022) and its Derivatives
The use of phosgene and its safer, solid equivalent, triphosgene (B27547), is a long-established method for urea (B33335) synthesis. taylorandfrancis.com These reagents act as a carbonyl source, reacting with amines to form the desired urea linkage.
Triphosgene (bis(trichloromethyl) carbonate) serves as a convenient and safer substitute for the highly toxic phosgene gas. researchgate.net The synthesis of unsymmetrical ureas like 1-(2-chlorophenyl)-3-(3-nitrophenyl)urea using triphosgene typically involves a one-pot, two-step procedure. First, 2-chloroaniline (B154045) would be reacted with triphosgene in the presence of a base, such as triethylamine (B128534), to form an in-situ isocyanate intermediate. nih.govresearchgate.net This is followed by the addition of the second amine, 3-nitroaniline (B104315), which attacks the isocyanate to yield the final product. nih.gov The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343). researchgate.netresearchgate.net
A general scheme for this reaction is as follows: Step 1: Formation of Isocyanate 2-Chloroaniline + Triphosgene + Base → 2-Chlorophenyl isocyanate
Step 2: Urea Formation 2-Chlorophenyl isocyanate + 3-Nitroaniline → this compound
This method is versatile and has been successfully applied to the synthesis of a wide range of diaryl ureas. researchgate.net
An alternative classical approach involves the pre-synthesis and isolation of the isocyanate intermediate, in this case, 2-chlorophenyl isocyanate or 3-nitrophenyl isocyanate. This isolated isocyanate is then reacted with the corresponding amine (3-nitroaniline or 2-chloroaniline, respectively) to form the target urea. asianpubs.orgnih.gov This method allows for greater control over the reaction and can lead to higher purity of the final product. The isocyanates themselves are typically prepared from the corresponding primary amines by reaction with phosgene or a phosgene equivalent. asianpubs.org
The reaction of a pre-formed isocyanate with an amine is generally a straightforward and high-yielding process. nih.gov For instance, reacting 2-chlorophenyl isocyanate with 3-nitroaniline in a suitable solvent like DMSO at room temperature can produce this compound. nih.gov
Table 1: Comparison of Classical Synthetic Approaches
| Method | Starting Materials | Key Intermediate | Advantages | Disadvantages |
| Triphosgene-Mediated Coupling | 2-Chloroaniline, 3-Nitroaniline, Triphosgene | 2-Chlorophenyl isocyanate (in-situ) | One-pot procedure, avoids handling of toxic phosgene gas directly nih.govacs.org | Requires careful control of stoichiometry to avoid symmetrical urea byproducts nih.gov |
| Pre-formed Isocyanate Reaction | 2-Chlorophenyl isocyanate, 3-Nitroaniline (or vice-versa) | Isolated Isocyanate | High purity of product, good control over reaction asianpubs.orgnih.gov | Requires synthesis and handling of potentially toxic and moisture-sensitive isocyanates beilstein-journals.org |
Alternative and Advanced Synthetic Strategies for Urea Formation
To overcome the limitations and hazards associated with phosgene and isocyanates, several alternative methods for urea synthesis have been developed.
Nucleophilic addition reactions provide a phosgene-free route to ureas. numberanalytics.com One such method involves the reaction of an amine with a carbamate (B1207046) derivative. For example, an N-alkyl-O-phenyl carbamate can react with an aromatic amine in the presence of a base to yield an unsymmetrical urea. thieme-connect.com Mechanistically, the base facilitates the formation of an isocyanate intermediate from the carbamate, which is then trapped by the amine. thieme-connect.com
Another approach is the direct reaction of amines with a carbonyl source like carbonyl diimidazole (CDI) or by using carbon dioxide under specific catalytic conditions. nih.gov The reaction of amines with urea itself can also produce substituted ureas, driven by the in-situ generation of isocyanic acid at elevated temperatures. researchgate.net These methods are often considered greener as they avoid highly toxic reagents.
More directly related to urea synthesis, palladium-catalyzed C-N cross-coupling reactions have been developed for the synthesis of unsymmetrical diaryl ureas from aryl chlorides and mono-aryl ureas. nih.gov This method demonstrates broad substrate scope and offers a valuable alternative for constructing the target molecule. nih.gov
Table 2: Overview of Alternative Synthetic Strategies
| Strategy | Description | Key Features | Potential Application for Target Compound |
| Nucleophilic Addition | Reaction of an amine with a carbamate or other carbonyl source. thieme-connect.comresearchgate.net | Phosgene-free, often milder conditions. organic-chemistry.orgnih.gov | Reaction of 2-chloroaniline with a 3-nitrophenyl carbamate derivative. |
| Cross-Coupling Reactions | Palladium-catalyzed coupling to form C-C or C-N bonds. rsc.orgnih.gov | Excellent for building complex aryl structures and can be used to form the urea linkage. nih.gov | Synthesis of a substituted aniline (B41778) precursor or direct coupling of an aryl halide with a mono-aryl urea. nih.gov |
Reaction Conditions and Yield Optimization Considerations
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
For triphosgene-based syntheses, solvents like dichloromethane and toluene are commonly employed. researchgate.netresearchgate.net The choice of base is also critical; tertiary amines like triethylamine or diisopropylethylamine are frequently used. nih.govresearchgate.net Temperature control is important to manage the reactivity of the in-situ generated isocyanate and minimize side reactions.
In nucleophilic addition pathways utilizing carbamates, the choice of base and solvent significantly impacts the yield. thieme-connect.com Organic bases in suitable solvents at reflux temperatures have been shown to be effective. thieme-connect.com
For cross-coupling reactions, the selection of the palladium catalyst, ligand, base, and solvent system is paramount and is highly substrate-dependent. rsc.org Optimization studies often involve screening various combinations of these components to find the most efficient system for a given transformation. researchgate.netnih.gov For instance, in the synthesis of diaryl ureas, lowering the reaction temperature was found to prevent thermal decomposition of the product, leading to higher yields. nih.gov
Ultimately, the optimal conditions will depend on the chosen synthetic route and must be determined empirically to achieve the desired outcome efficiently and safely.
Mechanistic Aspects of Urea Bond Formation
The formation of the urea linkage, a critical component in a vast array of chemical compounds, is governed by several well-established mechanistic pathways. For an unsymmetrical diaryl urea such as this compound, these mechanisms primarily revolve around the creation of a highly reactive isocyanate intermediate. The subsequent nucleophilic attack by an amine on this intermediate is the cornerstone of urea synthesis.
The most prevalent and direct mechanism for forming unsymmetrical ureas involves the reaction between an appropriately substituted isocyanate and an amine. commonorganicchemistry.comresearchgate.netresearchgate.net In the context of this compound, this can be achieved in two ways:
Pathway A: The reaction of 2-chlorophenyl isocyanate with 3-nitroaniline.
Pathway B: The reaction of 3-nitrophenyl isocyanate with 2-chloroaniline.
The core mechanism for both pathways is identical. It begins with the nucleophilic attack of the nitrogen atom from the amine group on the highly electrophilic carbonyl carbon of the isocyanate group. nih.gov The electrophilicity of this carbon is enhanced by the adjacent electron-withdrawing nitrogen atom and the substituent on the phenyl ring. This attack forms a transient, zwitterionic intermediate. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen then occurs, leading to the final, stable urea product. This reaction is typically efficient and proceeds readily, often at room temperature and without the need for a catalyst. commonorganicchemistry.com
Table 1: Proposed Mechanistic Steps for Isocyanate-Amine Reaction
| Step | Description | Intermediate/Product |
| 1 | The lone pair of electrons on the nitrogen atom of the amine (e.g., 3-nitroaniline) initiates a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate (e.g., 2-chlorophenyl isocyanate). | Zwitterionic Intermediate |
| 2 | A proton is transferred from the positively charged nitrogen of the original amine moiety to the negatively charged nitrogen of the original isocyanate moiety. | This compound |
Phosgene and its Equivalents: The use of phosgene (COCl₂) or safer solid substitutes like triphosgene is a traditional method. nih.govresearchgate.net The mechanism involves the reaction of an amine (e.g., 2-chloroaniline) with phosgene. The amine attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of a carbamoyl (B1232498) chloride intermediate. In the presence of a base, this intermediate eliminates a molecule of hydrogen chloride to yield the corresponding isocyanate. This newly formed isocyanate then reacts with a second, different amine (e.g., 3-nitroaniline) as described above to form the unsymmetrical urea. nih.gov N,N'-Carbonyldiimidazole (CDI) is a widely used, safer alternative that follows a similar mechanistic principle, avoiding the use of highly toxic phosgene. commonorganicchemistry.comnih.govresearchgate.net
Rearrangement Reactions: Several named reactions provide pathways to isocyanate intermediates from other functional groups. These are valuable for diversifying synthetic routes. nih.govorganic-chemistry.org
Hofmann Rearrangement: An amide (e.g., 2-chlorobenzamide) is treated with a halogen (like bromine) and a strong base. This initiates a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the carbonyl group as carbonate, to produce an isocyanate. organic-chemistry.orgmdpi.com
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). The acyl azide undergoes rearrangement with the loss of nitrogen gas (N₂) to form the isocyanate. commonorganicchemistry.comorganic-chemistry.org
Lossen Rearrangement: This pathway converts a hydroxamic acid (or its derivative) into an isocyanate through the action of heat or a dehydrating agent.
In all these cases, the generated isocyanate is then trapped by an amine present in the reaction mixture to yield the desired urea. The challenge in synthesizing unsymmetrical ureas lies in controlling the reaction conditions to ensure the in situ generated isocyanate reacts with the desired amine rather than with unreacted starting amine, which would lead to a symmetrical urea byproduct. acs.org
Amine-Urea Transamidation: It is also mechanistically possible to form ureas through the reaction of an amine with urea itself at elevated temperatures. This reaction is thought to proceed via the in situ thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. nih.gov The isocyanic acid can then be attacked by a more reactive amine present in the mixture. However, this method generally requires harsh conditions and can lead to mixtures of products, making it less precise for the synthesis of a specific unsymmetrical urea like this compound.
The electronic properties of the substituents on the aromatic rings play a significant role. For this compound, the electron-withdrawing nitro group (-NO₂) on the aniline ring decreases its nucleophilicity, potentially slowing its reaction with an isocyanate. Conversely, an electron-withdrawing group on the phenyl isocyanate starting material would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov These electronic effects must be considered when selecting the specific reactants and conditions for the synthesis.
Advanced Structural Characterization and Supramolecular Assembly of 1 2 Chlorophenyl 3 3 Nitrophenyl Urea
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an essential technique for the precise determination of a molecule's three-dimensional structure in the solid state. This analysis would provide the exact coordinates of each atom within the crystal lattice.
Determination of Molecular Geometry and Bond Parameters
From the crystallographic data, a detailed table of bond lengths and angles for the 1-(2-chlorophenyl)-3-(3-nitrophenyl)urea molecule would be generated. This would allow for an analysis of the urea (B33335) bridge geometry, the planarity of the phenyl rings, and the bond parameters associated with the chloro and nitro substituents.
Crystal Packing Arrangements within the Solid State
This subsection would describe how individual molecules of this compound arrange themselves to form the macroscopic crystal. It would detail the crystal system, space group, and unit cell dimensions, providing insight into the symmetry and repeating patterns of the solid-state structure.
Investigation of Supramolecular Interactions
Hydrogen Bonding Networks (N—H···O, C—H···O, N—H···π)
A primary focus of the analysis would be the hydrogen bonding network. The urea group contains two N-H donor sites and one C=O acceptor site, which are highly effective at forming robust hydrogen bonds. The investigation would identify and tabulate all significant hydrogen bonds, such as the strong N—H···O interactions that often link urea molecules into chains or ribbons. Weaker C—H···O interactions and potential N—H···π interactions involving the aromatic rings would also be characterized, as these contribute to the stability of the crystal packing.
Aromatic Stacking Interactions (π-π interactions)
Without the foundational crystallographic data, any discussion on these topics for this compound would be purely speculative.
Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgscirp.org This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The analysis generates a unique three-dimensional surface, where different properties can be mapped using a color scale, and a two-dimensional "fingerprint" plot that summarizes all intermolecular contacts.
Hydrogen Bonds: The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. The oxygen atoms of the nitro group (-NO2) are also potent hydrogen bond acceptors, likely leading to N-H···O(nitro) interactions.
Halogen Interactions: The chlorine atom on the phenyl ring can participate in various weak interactions, most notably C-H···Cl contacts. These interactions, while weaker than classical hydrogen bonds, play a significant role in directing the supramolecular assembly.
H···H Contacts: These are generally the most abundant contacts on the Hirshfeld surface and represent the van der Waals forces between hydrogen atoms on the peripheries of the molecules.
π-π Stacking: The presence of two aromatic rings (chlorophenyl and nitrophenyl) suggests the possibility of π-π stacking interactions, where the electron-rich and electron-poor regions of the rings overlap. The shape index map within the Hirshfeld analysis is particularly useful for identifying these interactions. nih.gov
A quantitative breakdown of these interactions is typically presented in a table, showing the percentage contribution of each contact type to the total Hirshfeld surface area. While specific data for this compound is not available, a hypothetical representation based on similar structures is provided below.
Hypothetical Quantitative Analysis of Intermolecular Contacts
| Intermolecular Contact Type | Expected Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | ~40-50% |
| O···H / H···O | ~20-30% |
| C···H / H···C | ~10-15% |
| Cl···H / H···Cl | ~5-10% |
| N···H / H···N | ~3-7% |
| Other (e.g., C···C, N···O) | ~1-5% |
Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.
Role of Intermolecular Interactions in Crystalline Lattice Formation
For this compound, the interplay of the various identified intermolecular forces would be critical in defining its crystalline structure:
Primary Structural Motifs: The strong N-H···O hydrogen bonds originating from the urea moiety are expected to be the primary drivers of the supramolecular assembly. These interactions often lead to the formation of robust one-dimensional chains or two-dimensional sheets. For instance, in the closely related isomer 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, molecules form cyclic associations through two urea-nitro N-H···O hydrogen bonds, resulting in a chain structure. nih.gov A similar motif could be anticipated for the title compound.
Inter-linking of Motifs: The weaker interactions, such as C-H···Cl, C-H···π, and π-π stacking, would then serve to link these primary motifs, building up the full three-dimensional lattice. The C-H···Cl interactions, for example, could provide connectivity between adjacent hydrogen-bonded chains.
In essence, the crystalline lattice of this compound is a delicate balance of strong, directional hydrogen bonds that form the primary structural framework and a multitude of weaker, more diffuse interactions that provide cohesion and stability in three dimensions. A full understanding of this intricate network awaits a detailed single-crystal X-ray diffraction study.
Computational Chemistry and Theoretical Investigations of 1 2 Chlorophenyl 3 3 Nitrophenyl Urea
Density Functional Theory (DFT) Calculations
DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. Calculations for 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Stability Analysis
This analysis would involve calculating the molecule's most stable three-dimensional structure (its lowest energy state). The process optimizes bond lengths, bond angles, and dihedral (torsion) angles. For a flexible molecule with multiple rotatable bonds, a conformational analysis would be necessary to identify different stable conformers and determine their relative energies to find the global minimum.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)
FMO theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.
LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more reactive.
The spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.
Negative Regions (Red/Yellow): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms.
Neutral Regions (Green): Represent areas of near-zero potential.
Quantum Chemical Descriptors and Reactivity Prediction
Global and local reactivity descriptors derived from DFT calculations help in quantifying and predicting the chemical behavior of a molecule.
Average Local Ionization Energy (ALIE) and Fukui Functions
These are local reactivity descriptors that provide more specific information about which atoms within the molecule are most reactive.
Fukui Functions: This function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
Average Local Ionization Energy (ALIE): This descriptor maps the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values are the most electron-rich and are the preferred sites for electrophilic attack.
Theoretical Vibrational Spectroscopy and Spectral Assignment (IR, Raman)
Theoretical vibrational spectroscopy, utilizing quantum chemical calculations, serves as a powerful tool for the detailed interpretation and assignment of experimental Infrared (IR) and Raman spectra. For a molecule like this compound, Density Functional Theory (DFT) is the most common and reliable method employed. nih.govsemanticscholar.orgnih.gov Calculations are typically performed using hybrid functionals, such as B3LYP, paired with a comprehensive basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. spectroscopyonline.com
The computational process begins with the optimization of the molecule's ground-state geometry. Following this, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian nuclear coordinates. The resulting theoretical wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To bridge this gap and facilitate a more direct comparison with experimental data, the computed frequencies are uniformly scaled by an appropriate scaling factor. nih.gov
The analysis of the calculated spectrum allows for a precise assignment of each vibrational mode to specific atomic motions within the molecule, such as stretching, bending, and torsional vibrations. For this compound, the vibrational spectrum is characterized by the distinct modes of its functional groups: the urea (B33335) bridge, the 2-chlorophenyl ring, and the 3-nitrophenyl ring.
Key vibrational assignments based on theoretical studies of analogous diaryl urea compounds include:
N-H Stretching: The urea moiety features two N-H groups, leading to symmetric and asymmetric stretching vibrations. These are typically observed in the high-frequency region of 3300–3500 cm⁻¹. mdpi.com Their precise position can indicate the extent of intermolecular and intramolecular hydrogen bonding.
C=O Stretching (Amide I): The carbonyl group stretching is a strong, characteristic absorption in the IR spectrum, referred to as the Amide I band. It is predicted to appear in the 1650–1700 cm⁻¹ range. mdpi.com
N-H Bending and C-N Stretching (Amide II): This is a mixed mode involving the in-plane bending of the N-H bond and stretching of the C-N bond. The Amide II band is typically found between 1550 and 1600 cm⁻¹. mdpi.com
Aromatic C=C and C-H Vibrations: The stretching vibrations of the C=C bonds within the two phenyl rings are expected in the 1400–1600 cm⁻¹ region. The aromatic C-H stretching modes appear above 3000 cm⁻¹.
NO₂ Vibrations: The nitro group gives rise to distinct asymmetric and symmetric stretching modes, typically located near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected at lower frequencies, generally in the 600–800 cm⁻¹ range.
A summary of expected vibrational modes and their theoretical wavenumbers is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| N-H Asymmetric Stretch | Urea (-NH) | ~3450 - 3500 | IR/Raman |
| N-H Symmetric Stretch | Urea (-NH) | ~3350 - 3400 | IR/Raman |
| Aromatic C-H Stretch | Phenyl Rings | ~3050 - 3150 | IR/Raman |
| C=O Stretch (Amide I) | Urea (C=O) | ~1650 - 1700 | IR (Strong) |
| N-H Bend / C-N Stretch (Amide II) | Urea (-NH-CO-NH-) | ~1550 - 1600 | IR/Raman |
| Aromatic C=C Stretch | Phenyl Rings | ~1400 - 1600 | IR/Raman |
| NO₂ Asymmetric Stretch | Nitro (-NO₂) | ~1520 - 1560 | IR (Strong) |
| NO₂ Symmetric Stretch | Nitro (-NO₂) | ~1330 - 1370 | IR (Strong) |
| C-Cl Stretch | Chlorophenyl (-Cl) | ~600 - 800 | IR/Raman |
Non-Linear Optical (NLO) Properties Calculations
Computational chemistry provides essential insights into the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. For organic molecules like this compound, NLO properties arise from the interaction of intense light with the molecule, leading to phenomena such as second-harmonic generation (SHG). The presence of electron-donor and electron-acceptor groups connected by a π-conjugated system can lead to significant NLO responses. researchgate.netnih.gov In this molecule, the urea bridge and phenyl rings form the conjugated system, while the nitro group acts as a strong electron acceptor and the chloro-substituted ring also influences the electronic distribution.
The key parameters quantifying a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are routinely calculated using DFT methods, often with the same functionals and basis sets used for vibrational analysis. researchgate.netnih.gov
Polarizability (α): This tensor describes the ease with which the molecular electron cloud can be distorted by an external electric field. It is the primary determinant of the linear optical response.
First-Order Hyperpolarizability (β): This third-rank tensor is the most critical parameter for second-order NLO effects. nih.gov A large β value indicates a strong NLO response and is often associated with molecules possessing a low HOMO-LUMO energy gap and significant intramolecular charge transfer from donor to acceptor regions. nih.govnih.gov
To benchmark the NLO potential of new compounds, their calculated properties are often compared against those of a well-known standard, such as urea. researchgate.netnih.govajchem-a.com The presence of strong electron-withdrawing groups (like the nitro group) is expected to enhance the hyperpolarizability of the title compound significantly compared to the urea reference molecule.
The table below presents a representative comparison of the calculated NLO properties. The values for this compound are indicative based on theoretical studies of similar donor-acceptor substituted urea derivatives.
| Property | Symbol | Urea (Reference) | This compound (Expected) | Unit |
|---|---|---|---|---|
| Dipole Moment | μ | ~1.4 - 4.5 | Higher than Urea | Debye |
| Average Polarizability | ⟨α⟩ | ~3.5 x 10⁻²⁴ | Significantly Higher | esu |
| First-Order Hyperpolarizability | β_tot | ~0.4 x 10⁻³⁰ | Many times > Urea | esu |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase (such as in solution or a crystalline state) over time. acs.orgacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational flexibility, intermolecular interactions, and solvation structure.
For this compound, MD simulations would be particularly valuable for understanding several key aspects of its behavior:
Intermolecular Hydrogen Bonding: The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. In a crystal or concentrated solution, these groups can form extensive networks of N-H···O hydrogen bonds, which dictate the supramolecular structure. nih.gov MD simulations can model the formation, breaking, and lifetime of these hydrogen bonds, revealing the preferred packing motifs and dynamic stability of aggregates.
Solvation Structure: When simulated in a solvent like water or DMSO, MD can provide a detailed picture of how solvent molecules arrange themselves around the solute. acs.orgnih.gov It can identify which parts of the molecule are preferentially solvated and quantify the strength of solute-solvent interactions. This is crucial for understanding solubility and how the solvent environment might influence the molecule's conformational preferences.
Although specific MD simulation studies on this compound are not widely documented, the methodology, extensively applied to urea and its derivatives, remains a vital theoretical tool for predicting its dynamic behavior and linking its molecular properties to macroscopic phenomena. acs.orgnih.gov
Structure Activity Relationship Sar Studies and Mechanistic Insights into Molecular Interactions
Influence of Substituent Modifications on Molecular Interactions
The biological activity of a molecule is intrinsically linked to its ability to interact with specific protein targets. In the case of 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea, the substituent groups on the aryl rings play a pivotal role in modulating these interactions.
Impact of Halogen Atoms (e.g., Chlorine) on Phenyl Ring Electronic and Steric Properties
The presence of a chlorine atom at the ortho-position of one of the phenyl rings significantly influences the compound's conformational flexibility and electronic distribution. Halogens, such as chlorine, are electron-withdrawing through induction but can also act as weak ortho, para-directing groups in electrophilic aromatic substitution due to resonance effects. This dual electronic nature can subtly alter the acidity of the urea (B33335) N-H protons and the electron density of the adjacent phenyl ring.
Role of the Nitro Group on Electron-Withdrawing Effects and Hydrogen Bonding Capacity
The nitro group (NO₂) positioned on the second phenyl ring is a powerful electron-withdrawing group, primarily through a strong resonance effect. This pronounced electron withdrawal significantly impacts the electronic properties of the entire molecule. By pulling electron density away from the phenyl ring and the urea linkage, the nitro group can increase the acidity of the N-H protons of the urea moiety. This enhanced acidity makes them more potent hydrogen bond donors.
Hydrogen bonding is a critical component of molecular recognition at the active sites of proteins. The ability of the urea N-H groups to form strong hydrogen bonds with amino acid residues such as aspartate, glutamate, or the backbone carbonyls of the protein is often a key factor in the binding affinity of diaryl urea inhibitors. Computational studies on the hydrogen bonding interactions between ureas and nitro-compounds have confirmed that electron-withdrawing groups on the urea facilitate hydrogen bond formation researchgate.net. While the nitro group itself can be a poor hydrogen bond acceptor, its electronic influence on the rest of the molecule is profound researchgate.netunl.edu.
Modulation of Molecular Recognition through Aryl Ring Substitutions
The aryl rings of diaryl ureas are not merely scaffolds for the substituent groups; they actively participate in molecular recognition through various non-covalent interactions. These interactions, which include π-π stacking, cation-π, and van der Waals forces, are crucial for the high-affinity binding of diaryl ureas to their protein targets. mdpi.comnih.gov
In Silico Molecular Docking and Binding Mode Analysis
To gain a more detailed understanding of how this compound might interact with potential biological targets, computational methods such as molecular docking are invaluable. These techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.
It is important to note that a specific in silico molecular docking study for this compound was not available in the public domain at the time of this review. The following sections are therefore based on the general principles of molecular docking and the analysis of closely related diaryl urea derivatives.
Prediction of Ligand-Target Interactions and Binding Affinities
Molecular docking simulations for diaryl urea derivatives typically predict that the central urea moiety acts as a crucial hydrogen-bonding scaffold. The N-H groups are predicted to form hydrogen bonds with key amino acid residues in the active site of a protein, while the carbonyl oxygen can act as a hydrogen bond acceptor.
The binding affinity, often expressed as a docking score or estimated free energy of binding, is calculated based on the various interactions between the ligand and the protein. For a molecule like this compound, the predicted binding affinity would be a composite of:
Hydrogen bonds: Formed by the urea N-H groups.
Hydrophobic interactions: Involving the phenyl rings and the hydrophobic pockets of the protein.
π-π stacking and cation-π interactions: Between the aryl rings of the ligand and aromatic residues of the protein.
Halogen bonds: The chlorine atom may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The table below illustrates a hypothetical summary of predicted binding affinities and key interactions for a generic diaryl urea with a protein kinase, a common target for this class of compounds.
| Interaction Type | Predicted Contribution to Binding Affinity |
| Hydrogen Bonding (Urea N-H) | High |
| Hydrophobic Interactions (Phenyl Rings) | Moderate to High |
| π-π Stacking | Moderate |
| Halogen Bonding (Chlorine) | Low to Moderate |
Characterization of Key Residues and Interaction Hotspots at Binding Sites
In the context of protein-ligand interactions, "hotspots" are specific residues at the binding interface that contribute disproportionately to the binding free energy. Identifying these hotspots is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. nih.govresearchgate.netnih.gov
For diaryl urea inhibitors of protein kinases, for example, key residues often include:
A "gatekeeper" residue: A typically bulky amino acid that controls access to a deeper hydrophobic pocket. The nature of the substituents on the aryl rings can determine how the inhibitor interacts with this residue.
Hinge region residues: The amino acids that form the "hinge" between the N- and C-lobes of the kinase domain are often involved in hydrogen bonding with the inhibitor.
DFG motif residues: In many kinases, the conformation of the Asp-Phe-Gly (DFG) motif determines whether the kinase is in an active or inactive state. Diaryl ureas are often "Type II" inhibitors that bind to the "DFG-out" (inactive) conformation.
A detailed binding mode analysis for this compound would map out the specific amino acid residues that form the interaction hotspots. For instance, the 2-chlorophenyl group might be predicted to occupy a hydrophobic pocket, while the 3-nitrophenyl group could be oriented towards the solvent-exposed region or another pocket of the active site. The precise nature of these interactions would depend on the specific protein target.
The following table provides a hypothetical characterization of key residues and interaction hotspots for a diaryl urea inhibitor bound to a protein kinase.
| Key Residue/Region | Type of Interaction | Potential Role in Binding |
| Glutamate (in the αC-helix) | Salt Bridge/Hydrogen Bond | Stabilization of the active conformation |
| Aspartate (DFG motif) | Hydrogen Bond | Interaction with the urea moiety |
| Phenylalanine (DFG motif) | Hydrophobic/π-stacking | Interaction with an aryl ring |
| Hinge Region Backbone | Hydrogen Bond | Anchoring the inhibitor in the active site |
Theoretical Mechanistic Aspects of Compound Reactivity
Oxidation and Reduction Pathways of Nitrophenyl and Chlorophenyl Moieties
The reactivity of this compound is significantly influenced by the redox properties of its two aromatic moieties.
Reduction of the Nitrophenyl Moiety: The nitrophenyl group is highly susceptible to reduction. This process is a cornerstone of the metabolism and potential bioactivation of many nitroaromatic compounds. The reduction typically proceeds through a six-electron transfer pathway, involving several intermediates ekb.egnih.gov.
Nitro to Nitroso: The initial two-electron reduction of the nitro group (-NO₂) yields a nitroso group (-NO).
Nitroso to Hydroxylamino: A further two-electron reduction converts the nitroso group to a hydroxylamino group (-NHOH).
Hydroxylamino to Amino: The final two-electron reduction step results in the formation of the corresponding amino group (-NH₂).
This entire sequence can be summarized by the reaction: Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O nih.gov. These reduction steps can be catalyzed by various flavoenzymes, such as NAD(P)H:quinone oxidoreductase ekb.egmdpi.com. Under certain conditions, single-electron transfers can occur, leading to the formation of a nitro anion radical (Ar-NO₂⁻), which can participate in futile redox cycling, generating reactive oxygen species ekb.eg.
Redox Behavior of the Chlorophenyl Moiety: The chlorophenyl group is generally more resistant to reduction and oxidation than the nitrophenyl group. Reductive dehalogenation (replacement of -Cl with -H) can occur but typically requires strong reducing conditions, such as those provided by zero-valent iron or specific anaerobic microbial processes. Oxidation of the chlorophenyl ring is also challenging and may lead to the formation of chlorinated phenols or ring-opening products under aggressive oxidizing conditions, such as those generated by advanced oxidation processes involving hydroxyl radicals biorxiv.org.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The positions of electrophilic and nucleophilic attacks on the two aromatic rings are dictated by the directing effects of the existing substituents (the urea bridge, the chloro group, and the nitro group).
Electrophilic Substitution:
On the 2-Chlorophenyl Ring: This ring has two substituents: the chloro group at position 2 and the urea linkage (-NH-CO-NH-) at position 1. The -NH- part of the urea bridge is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. The chloro group is a deactivating group but is also an ortho, para-director. The strongly activating effect of the amino group dominates, directing incoming electrophiles primarily to the para position (position 4) and to a lesser extent the ortho position (position 6) relative to the urea linkage.
On the 3-Nitrophenyl Ring: This ring is substituted with the urea linkage at position 1 and the nitro group at position 3. The nitro group is a very strong deactivating group and a meta-director. The -NH- of the urea is an ortho, para-director. Therefore, the directing effects are complex. The positions ortho and para to the activating -NH- group (positions 2, 4, 6) are activated, while the positions ortho and para to the deactivating nitro group (positions 2, 4) are strongly deactivated. The position meta to the nitro group (position 5) is the least deactivated by the nitro group. Electrophilic attack will likely be disfavored on this ring compared to the chlorophenyl ring, but if it occurs, it would most likely be at positions 4 or 6, which are para to the activating group and ortho to the deactivating group.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (like a halogen).
On the 2-Chlorophenyl Ring: This ring has a chloro leaving group, but no strong activating (ortho or para) electron-withdrawing group. Therefore, SNAr is highly unlikely to occur on this ring under normal conditions.
On the 3-Nitrophenyl Ring: This ring is strongly activated by the nitro group. However, there is no leaving group in a position ortho or para to it. The nitro group is at the meta position relative to the urea linkage. Consequently, classical SNAr is not favored on this ring either.
| Ring | Reaction Type | Key Directing Groups | Predicted Site(s) of Reaction | Rationale |
|---|---|---|---|---|
| 2-Chlorophenyl | Electrophilic Substitution | -NH- (activating, o,p-director) -Cl (deactivating, o,p-director) | Position 4 (major), Position 6 (minor) | The strongly activating -NH- group directs substitution, favoring the sterically less hindered para position. |
| Nucleophilic Substitution | -Cl (leaving group) | Unlikely | Lack of strong electron-withdrawing group ortho/para to the chlorine. | |
| 3-Nitrophenyl | Electrophilic Substitution | -NH- (activating, o,p-director) -NO₂ (deactivating, m-director) | Positions 4, 6 (disfavored overall) | Ring is generally deactivated by the nitro group, but the -NH- group directs to o/p positions. |
| Nucleophilic Substitution | -NO₂ (activating) | Unlikely | No suitable leaving group present on the ring. |
Future Theoretical and Computational Research Directions
Rational Design of Next-Generation Diarylurea Scaffolds based on SAR Insights
A critical element in the development of new therapeutic agents is a detailed understanding of their molecular interactions with biological targets. nih.gov Structure-Activity Relationship (SAR) studies form the bedrock of rational drug design, providing insights into how specific structural modifications influence a compound's activity. nih.govnih.gov For 1-(2-chlorophenyl)-3-(3-nitrophenyl)urea, future computational work would involve systematically modifying its structure to probe the effects of these changes.
Key areas of computational exploration would include:
Bioisosteric Replacement: Systematically replacing the chloro and nitro functional groups with other substituents to modulate electronic and steric properties. For instance, replacing the 2-chloro substituent with groups like trifluoromethyl or methoxy (B1213986) could alter the molecule's conformational preferences and binding interactions.
Scaffold Hopping: Designing novel core structures that retain the key pharmacophoric features of the diarylurea moiety while offering improved properties like solubility or metabolic stability. mdpi.com This could involve replacing one of the phenyl rings with a heteroaromatic system, such as pyridine (B92270) or quinazoline, which can introduce new hydrogen bonding opportunities. nih.govmdpi.com
Docking and Scoring: Utilizing molecular docking simulations to predict how these newly designed analogues bind to various protein targets, such as kinases or other enzymes. nih.gov By comparing the binding energies and interaction patterns of a library of virtual compounds, researchers can prioritize the most promising candidates for synthesis.
Development of Predictive Models for Molecular Recognition and Interaction Profiles
Understanding how a molecule like this compound recognizes and interacts with biological macromolecules is fundamental. mdpi.com Recent computational studies on diarylurea-protein complexes have highlighted that nonbonded π-interactions—primarily CH-π and π-π stacking—work in synergy with hydrogen bonds from the urea (B33335) core to determine binding affinity and specificity. nih.govmdpi.com
Future research can build on this by:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the structural features of a series of diarylurea analogues with their biological activity. These models can serve as powerful predictive tools to estimate the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of the compound when bound to a target protein. nih.gov These simulations provide a time-resolved view of the interaction profile, revealing the stability of key hydrogen bonds, the role of water molecules at the binding interface, and conformational changes that occur upon binding. researchgate.net
Advanced Force Field Development: Repurposing and refining molecular force fields to more accurately predict the intermolecular interactions of diarylureas. nih.gov This includes better parameterization for halogen bonding (from the chloro group) and the complex electrostatics of the nitro group, leading to more reliable predictions of binding free energies.
Exploration of Novel Computational Methodologies for Detailed Mechanistic Elucidation
To gain a deeper, more fundamental understanding of the behavior of this compound, researchers are turning to more advanced and computationally intensive methods. researchgate.net These approaches can elucidate reaction mechanisms and provide highly accurate energetic information that is often inaccessible through classical methods alone.
Promising methodologies include:
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the treatment of a specific region of interest (e.g., the ligand and the enzyme active site) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient classical mechanics. This is particularly useful for studying enzymatic reactions or electronic polarization effects upon binding.
Density Functional Theory (DFT): DFT calculations can be used to accurately predict the electronic structure, reactivity indices, and spectroscopic properties of the compound. nih.gov This is essential for understanding its chemical reactivity and for rationalizing its interaction patterns at a subatomic level. nih.govacs.org
Machine Learning and AI: The integration of machine learning with computational chemistry is set to revolutionize the field. researchgate.netchemrxiv.org AI models can be trained on large datasets from quantum chemical calculations to predict properties with high accuracy but at a fraction of the computational cost, accelerating the discovery of new molecules and materials. researchgate.net
Potential for Non-Biological Material Science Applications Based on NLO Properties
Beyond biological applications, the structural features of this compound suggest potential in the realm of material science, specifically in nonlinear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like lasers and optical data storage. acadpubl.eu Urea itself is a benchmark organic NLO material. researchgate.net
The key features of this compound that make it a candidate for NLO applications are:
Push-Pull System: The molecule possesses an electron-donating urea bridge connecting two aromatic rings, one of which bears an electron-withdrawing nitro group. This intramolecular charge transfer character is a hallmark of many effective NLO chromophores.
Acentric Crystal Packing: For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. Computational crystal structure prediction methods can be employed to explore the likely packing arrangements of this molecule and identify whether acentric structures are energetically favorable. researchgate.net
Future computational studies would focus on calculating the molecule's NLO properties, such as the first hyperpolarizability (β), using quantum chemical methods. nih.gov These calculations can predict the NLO efficiency of the molecule and guide the design of new derivatives with enhanced properties for applications in optoelectronics and photonics. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea, and what reaction conditions are optimal?
- Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A microwave-assisted method is efficient: equimolar 2-chlorophenyl isocyanate and 3-nitroaniline are ground and irradiated (1–2 min), followed by recrystallization from ethanol . Alternative routes involve reacting aryl isocyanates with amines in inert solvents (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimal conditions include controlled stoichiometry (1:1 molar ratio) and inert atmospheres to prevent side reactions.
Q. How is the molecular structure of this compound characterized using crystallography?
- Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key structural parameters include:
- Dihedral angles between aromatic rings (e.g., ~8.7° in similar urea derivatives ).
- Hydrogen-bonding networks : Urea NH groups form N–H⋯O interactions with nitro groups, creating 1D chains .
- Torsion angles (e.g., C–N–C–C ≈ 178°), indicating near-planar geometry .
Q. What spectroscopic and analytical techniques confirm the compound’s purity and structure?
- Answer :
- NMR : H and C NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, nitro group deshielding effects).
- IR : Urea C=O stretches appear at ~1640–1680 cm; nitro groups show peaks at ~1520 and 1350 cm.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 291.6 for CHClNO) confirm molecular weight .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?
- Answer : The crystal packing is stabilized by:
- N–H⋯O hydrogen bonds between urea NH and nitro O atoms (distance ~2.8–3.0 Å), forming 1D chains .
- Weak C–H⋯Cl interactions (e.g., 3.55 Å) between chlorophenyl H and Cl atoms, contributing to layered structures .
- These interactions affect solubility, melting points, and bioavailability by enhancing lattice energy.
Q. How do electronic effects of substituents (e.g., nitro and chloro groups) influence reactivity and biological activity?
- Answer :
- Nitro groups (-NO) are strong electron-withdrawing groups, reducing electron density on the urea moiety and increasing electrophilicity.
- Chlorine (-Cl) induces moderate electron withdrawal and steric effects, potentially enhancing binding to biological targets (e.g., enzymes or receptors) .
- Structure-activity relationship (SAR) studies on similar compounds show that substituent positioning (e.g., 2-Cl vs. 3-Cl) modulates cytotoxicity and antimicrobial activity .
Q. What computational methods are used to predict the compound’s electronic properties and interactions?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For example, nitro groups lower LUMO energy, favoring electron-accepting interactions .
- Molecular docking : Simulates binding to biological targets (e.g., kinases or DNA) by analyzing hydrogen-bonding and hydrophobic interactions. Aryl urea derivatives often target ATP-binding sites .
Methodological Considerations
- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy for heavy atoms (Cl, O) .
- Synthesis : Monitor reaction progress via TLC; purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Biological assays : Test cytotoxicity using MTT assays (IC values) and compare with structurally related urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
